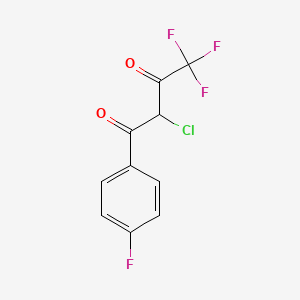

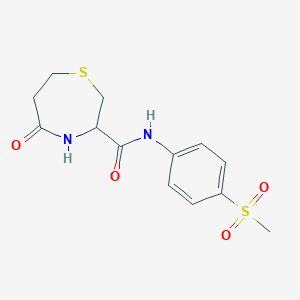

![molecular formula C15H25N3 B2584303 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline CAS No. 927976-82-7](/img/structure/B2584303.png)

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . Various methods have been developed for the synthesis of substituted piperidines . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases . Another example is the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound can be analyzed based on various spectroscopic techniques .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the compound .Aplicaciones Científicas De Investigación

Hemoglobin Adducts and Carcinogenic Potential

Research has demonstrated the formation of hemoglobin adducts from aromatic amines, which are associated with smoking and exposure to environmental tobacco smoke (ETS). These adducts serve as biomarkers for exposure to carcinogenic compounds found in tobacco smoke, highlighting a biochemical basis for the association between cigarette smoking and cancer risks, such as bladder cancer (Bryant et al., 1988); (Wickenpflu et al., 1998).

Pharmacokinetics and Drug Metabolism

Studies on compounds like irinotecan and L-735,524 reveal insights into the metabolism and biotransformation of therapeutic agents, including the role of glucuronidation and the formation of active metabolites. These studies underscore the importance of understanding the metabolic pathways of drugs for improving therapeutic efficacy and reducing toxicity (Gupta et al., 1994); (Balani et al., 1995).

Toxicology and Safety Evaluation

Research into the metabolic fate of therapeutic and potentially toxic compounds in humans, such as aminoglutethimide, highlights the importance of identifying metabolites for assessing drug safety and potential carcinogenic risk. The identification of novel metabolites and their implications for drug therapy are critical for the development of safer pharmaceuticals (Jarman et al., 1983).

Exposure to Carcinogens in Occupational Settings

Studies on the exposure of hairdressers to ortho- and meta-toluidine in hair dyes point to the occupational risks associated with the use of products containing potentially carcinogenic amines. Such research is essential for developing safer work practices and reducing exposure to hazardous substances (Johansson et al., 2014).

Mecanismo De Acción

Target of Action

The compound 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline, also known as [4-(2-Amino-1-piperidin-1-yl-ethyl)-phenyl]-dimethyl-amine, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-amino-1-piperidin-1-ylethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-17(2)14-8-6-13(7-9-14)15(12-16)18-10-4-3-5-11-18/h6-9,15H,3-5,10-12,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZFNDSCZVTJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

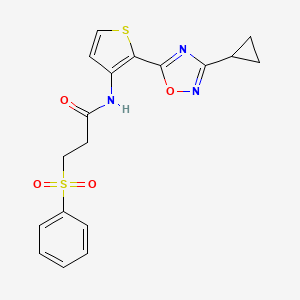

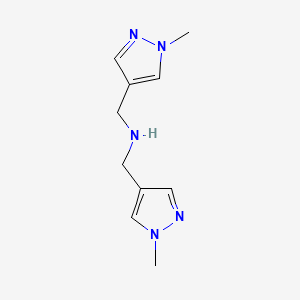

![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)

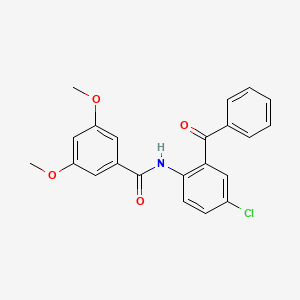

![(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2584230.png)

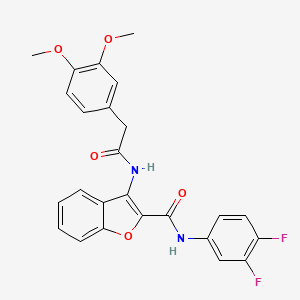

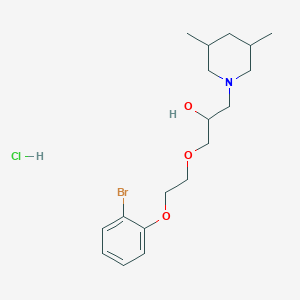

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one](/img/structure/B2584232.png)

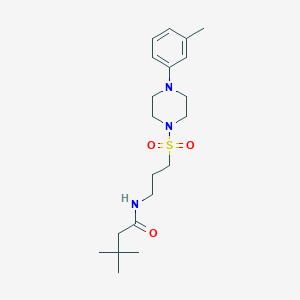

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2584235.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)